molecular formula C20H14O B3033041 [1,1'-Binaphthalen]-2-ol CAS No. 73572-12-0

[1,1'-Binaphthalen]-2-ol

Cat. No. B3033041
CAS RN: 73572-12-0
M. Wt: 270.3 g/mol
InChI Key: DVWQNBIUTWDZMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 1,1'-Binaphthalene-2-ol has been explored through different chemical reactions. For instance, an oxidative cross-coupling reaction was used to synthesize 1,1'-binaphthyl-2,2',7-triol, which was then separated into enantiomers and converted into helicene-like mono 1,3-oxazines . Another approach involved the methoxycarbonylation of ditriflate of 1,1'-binaphthalene-2,2'-diol to produce optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate . Additionally, radical polymerization was employed to synthesize optically active polymethacrylates with a pendant axially dissymmetric 1,1'-binaphthalene moiety . A gold-catalyzed atroposelective synthesis was also reported for 1,1'-binaphthalene-2,3'-diols, highlighting the importance of TADDOL-derived α-cationic phosphonites as ligands .

Molecular Structure Analysis

The molecular structure of 1,1'-Binaphthalene-2-ol derivatives has been characterized using various spectroscopic techniques. For example, well-defined enantiopure 1,1'-binaphthyl-based oligomers were characterized by NMR spectroscopy and mass spectrometry, revealing zigzag conformations rather than helical ones . The chiroptical properties of these molecules were also investigated, demonstrating the influence of the binaphthyl skeleton on optical rotation and circular dichroism .

Chemical Reactions Analysis

The chemical reactivity of 1,1'-Binaphthalene-2-ol derivatives has been studied in the context of selective recognition and sensing. A Zn2+ complex of a 2,2'-binaphthalene derivative was shown to selectively recognize pyrophosphate anion in aqueous solution . Furthermore, the fluorescence intensity of oligonaphthols was found to be significantly higher than that of 1,1'-bi-2-naphthol, with potential applications in chiral sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Binaphthalene-2-ol derivatives have been extensively studied. For instance, the electrosynthesis and characterization of films made from 1,1'-binaphthyl were investigated, revealing insights into the redox behavior and the influence of substituents on the electrosynthesis properties . The hydrogen bond-directed co-crystals of 1,1'-binaphthalene-2,2'-diol with aromatic diimines were also studied, showing well-defined structures stabilized by hydrogen bonds and π-π interactions .

Case Studies

Several case studies highlight the practical applications of 1,1'-Binaphthalene-2-ol derivatives. The chiral polymethacrylates synthesized from these derivatives were used as chiral adsorbents for HPLC, demonstrating their ability to differentiate enantiomeric compounds . Additionally, the chiral conjugated oligomer based on 1,1'-binaphthol with an acetylene spacer exhibited high optical rotation and demonstrated conjugated structure through its photophysical properties .

Scientific Research Applications

Solid State Investigation of BINOL and Derivatives

BINOL and its derivatives, like 2′-benzyloxy-1,1′-binaphthalene-2-ol (BINOL-OBn) and 1,1′-binaphthalene-2,2′-diyl bispivaloate (BINOL-OPiv), are extensively applied in asymmetric catalysis. This study discusses their crystalline structures and thermal behavior, highlighting their potential for resolution by crystallization due to their formation of conglomerates (Maria et al., 2017).

Tridentate Ligand for TiIV-Catalyzed Reactions

BINOL-derived tridentate Schiff base ligands have been synthesized and utilized in catalytic enantioselective acetate aldol addition reactions (Singer, Brock, & Carreira, 2003).

Application in Asymmetric Catalysis

1-(2-Hydroxynathalen-1-yl)naphthalene-2-ol (BINOL) and its derivatives, such as Ar-BINMOLs, are used as chiral ligands in asymmetric catalysis. These derivatives display axial and sp3-central chirality, making them valuable in this field (郑龙生, 宋涛, & 徐利文, 2014).

Chiral Solvating Agent for Sensing Enantiomers

2′-Amino-1,1′-binaphthalen-2-ol (NOBIN) is used as a versatile chiral solvating agent in the presence of trifluoromethanesulfonic acid (TFMS), aiding in the analysis of enantiomeric composition and stereospecific assignment of hydroxy acids (Lakshmipriya, Sumana, & Suryaprakash, 2017).

Kumada Coupling for BINOL Derivatives

Kumada coupling methods have been developed for converting monotriflated BINOL into 2'-substituted binaphthyl monoalcohols. This process is significant for producing chiral ligands and auxiliaries (Handa, Mathota Arachchige, & Slaughter, 2013).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-naphthalen-1-ylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQNBIUTWDZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373076
Record name [1,1'-Binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalen]-2-ol

CAS RN

73572-12-0
Record name 1-(1-Naphthyl)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073572120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-NAPHTHYL)-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV93Q60HMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

62.4 mg (0.20 mmol) of O-vinylnaphthol and 1.3 mg (0.002 mmol) of Co (OAc) (L3) were dissolved in 50 μl of methanol under the atmosphere, 18 μl (1.0 mmol) of water was added to the mixture, and the mixture was then stirred at −10° C. After 5 hours, the reaction solution was analyzed by HPLC, to find that 89% of the O-vinylnaphthol was left with an optical purity of 10% ee. Further, the reaction solution was purified by silica gel column chromatography to obtain the reaction product binaphthol in a yield of 11%. Also, the kre1 value showing the selectivity of reactions at this time was 11.0.
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Co
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11%

Synthesis routes and methods III

Procedure details

On the other hand, 2.7 g of (+)-binaphthol (VII) ([α]D20, +21.0° (C=0.55, tetrahydrofuran)) which was obtained by silica gel chromatography of the filtrate obtained when the clathrate compound was separated and 2.19 g of (-)-(S,S)-tartaric acid diamide (X) were dissolved in the above-described mixed solvent, and thus-obtained solution was allowed to stand for 12 hours at room temperature. The crystallized crystal was recrystallized once to obtain 2.70 g of a clathrate compound (colorless prismatic crystal: mp, 150-151° C.; [α]D20, -43.9° (CHCl3)) containing (-)-tartaric acid diamide (X) and (+)-naphthol (XI) in a ratio of 1 : 1. The obtained crystal was subjected to column chromatography to obtain 1.48 g of (+)-binaphthol (VII) ([α]D20, +36.5° (C=1.3, tetrahydrofuran)).
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Synthesis routes and methods IV

Procedure details

A mixture of 50 g (60 mmol) of Merrifield resin (polCH2Cl where pol=1-2% crosslinked polystyrene, 200-400 mesh beads), 2,2′-dihydroxy-1,1′-binaphthalene-3,3′-dicarboxylic acid (33.7 g), potassium carbonate (12.4 g) and DMF (dimethlyformamide) (350 ml) was heated at 90° C. with stirring for 8 hrs. The color of the resin changed from white to green-yellow. The mixture was diluted with water, filtered, washed with H2O, DMF, and acetone, and then thoroughly dried in the air to give the desired product. IR (KBr, cm−1): 1712 (vs), 1676 (vs).
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